[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide: is a chemical compound with the molecular formula C5H14BrNO2S2. It is known for its ability to react specifically and rapidly with thiols to form mixed disulfides . This compound is often used in biochemical research due to its reactivity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide typically involves the reaction of trimethylamine with methanethiosulfonate under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or dimethyl sulfoxide, at a specific temperature range to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product. The compound is then purified and crystallized to obtain a high-purity product suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide undergoes substitution reactions with thiols to form mixed disulfides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Thiols: Common reagents include various thiol-containing compounds which react with this compound to form disulfides.
Solvents: Methanol and dimethyl sulfoxide are commonly used solvents for these reactions.
Major Products:
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
- Methanethiosulfonate Ethylammonium Bromide
- Methanethiosulfonate Propylammonium Bromide
Uniqueness:
- [1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide is unique due to its specific reactivity with thiols and its ability to form stable mixed disulfides . This makes it particularly useful in biochemical research for studying protein structure and function.
Properties
IUPAC Name |
trimethyl(methylsulfonylsulfanylmethyl)azanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO2S2.BrH/c1-6(2,3)5-9-10(4,7)8;/h5H2,1-4H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURAHQFAYNERDC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CSS(=O)(=O)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676182 |
Source
|
Record name | [(Methanesulfonyl)sulfanyl]-N,N,N-trimethylmethanaminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386229-81-8 |
Source
|
Record name | Methanaminium, N,N,N-trimethyl-1-[(methylsulfonyl)thio]-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=386229-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(Methanesulfonyl)sulfanyl]-N,N,N-trimethylmethanaminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.